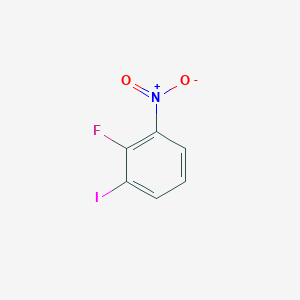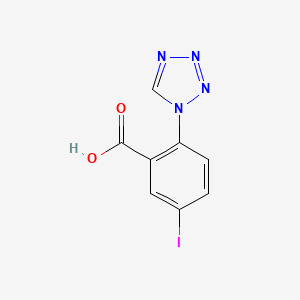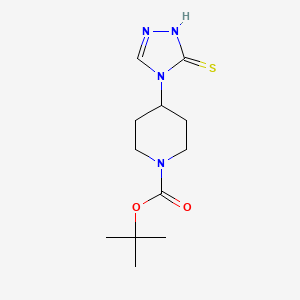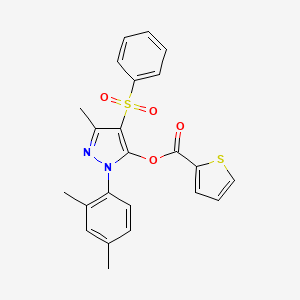
2-Fluoro-1-iodo-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-iodo-3-nitrobenzene is an aromatic compound that contains a benzene ring substituted with fluorine, iodine, and nitro groups
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-1-iodo-3-nitrobenzene are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
This compound likely interacts with its targets through a series of substitution reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary . These reactions involve the replacement of a leaving group (in this case, the halide) by a nucleophile .
Biochemical Pathways
It’s known that nitro groups can be reduced to amines in a biochemical context , which could potentially affect a variety of biochemical pathways, given the importance of amines in biochemistry.
Pharmacokinetics
It’s worth noting that the compound’s physical properties, such as its molecular weight of 26700 , could influence its pharmacokinetic behavior.
Result of Action
Given its potential to undergo reactions at the benzylic position , it could potentially lead to a variety of products depending on the specific conditions and reactants present.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . These conditions likely help to maintain the compound’s stability and prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common approach is to introduce the nitro group first, followed by the halogen substituents. Here is a general synthetic route:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Fluorination: The nitrobenzene is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Iodination: Finally, the fluoronitrobenzene is iodinated using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. the iodine and fluorine substituents can still participate in such reactions under specific conditions.
Nucleophilic Aromatic Substitution: The presence of the nitro group can activate the benzene ring towards nucleophilic aromatic substitution, especially at the positions ortho and para to the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reducing agents like tin and hydrochloric acid or hydrogen gas with a palladium catalyst.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include substituted derivatives where the nucleophile has replaced the iodine or fluorine atom.
Reduction: The major product is 2-Fluoro-1-iodo-3-aminobenzene.
Scientific Research Applications
2-Fluoro-1-iodo-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-iodobenzene: Lacks the nitro group, making it less reactive towards nucleophilic aromatic substitution.
2-Fluoro-3-nitrobenzene:
1-Iodo-3-nitrobenzene: Lacks the fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Fluoro-1-iodo-3-nitrobenzene is unique due to the presence of all three substituents (fluorine, iodine, and nitro groups) on the benzene ring
Properties
IUPAC Name |
2-fluoro-1-iodo-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBBGGJMXFKGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521401.png)




![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)
![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)
![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2521414.png)

![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)
